molecular formula C18H18O2 B11717573 [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane

[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane

Katalognummer: B11717573
Molekulargewicht: 266.3 g/mol
InChI-Schlüssel: HJCHJNRRRBWFSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane: is an organic compound characterized by the presence of a cyclopropane ring substituted with methoxyphenyl and methoxybenzylidene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane typically involves the reaction of 4-methoxybenzaldehyde with cyclopropane derivatives under specific conditions. One common method is the condensation reaction, where 4-methoxybenzaldehyde reacts with cyclopropane carboxylic acid derivatives in the presence of a base catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine: Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers and other advanced materials .

Wirkmechanismus

The mechanism of action of [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane involves its interaction with specific molecular targets. For instance, it may act as an antiestrogen by binding to estrogen receptors and inhibiting their activity. This interaction can lead to the suppression of estrogen-dependent cell proliferation, making it a potential candidate for the treatment of estrogen-dependent cancers .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane is unique due to its specific substitution pattern and the presence of both methoxyphenyl and methoxybenzylidene groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C18H18O2

Molekulargewicht

266.3 g/mol

IUPAC-Name

1-[cyclopropylidene-(4-methoxyphenyl)methyl]-4-methoxybenzene

InChI

InChI=1S/C18H18O2/c1-19-16-9-5-14(6-10-16)18(13-3-4-13)15-7-11-17(20-2)12-8-15/h5-12H,3-4H2,1-2H3

InChI-Schlüssel

HJCHJNRRRBWFSC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=C2CC2)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.